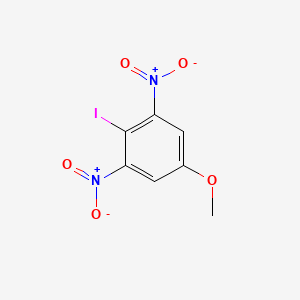

2-Iodo-5-methoxy-1,3-dinitrobenzene

Description

Structure

3D Structure

Properties

CAS No. |

89677-78-1 |

|---|---|

Molecular Formula |

C7H5IN2O5 |

Molecular Weight |

324.03 g/mol |

IUPAC Name |

2-iodo-5-methoxy-1,3-dinitrobenzene |

InChI |

InChI=1S/C7H5IN2O5/c1-15-4-2-5(9(11)12)7(8)6(3-4)10(13)14/h2-3H,1H3 |

InChI Key |

PKBGJAOYYBZPBH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)[N+](=O)[O-])I)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways for 2 Iodo 5 Methoxy 1,3 Dinitrobenzene

Strategic Design and Precursor Selection in the Synthesis of 2-Iodo-5-methoxy-1,3-dinitrobenzene

The strategic design for synthesizing this compound involves a series of electrophilic aromatic substitution and nucleophilic aromatic substitution reactions. A logical starting material is an anisole (B1667542) derivative, which can then be subjected to nitration, iodination, and methoxylation to introduce the necessary functional groups onto the benzene (B151609) ring.

The introduction of nitro groups (–NO₂) onto an aromatic ring is a classic example of an electrophilic aromatic substitution (EAS) reaction. numberanalytics.com This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). libretexts.org

The methoxy (B1213986) group (–OCH₃) already present on the precursor is an activating group and an ortho, para-director. This means it increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack, and directs incoming electrophiles to the positions ortho and para to itself. However, the introduction of the first nitro group deactivates the ring towards further substitution. numberanalytics.comquora.comyoutube.com Nitro groups are strong electron-withdrawing groups (EWGs) that pull electron density away from the aromatic ring, making it less reactive towards subsequent electrophilic attack. numberanalytics.commasterorganicchemistry.com

The presence of one nitro group will direct the second incoming nitro group to the meta position relative to itself. numberanalytics.comyoutube.com Therefore, starting with a precursor like m-nitroanisole would likely lead to the desired 1,3-dinitro substitution pattern. The strong deactivating nature of two nitro groups makes the introduction of a third nitro group significantly more difficult, often requiring harsh reaction conditions. numberanalytics.com

The regioselectivity of nitration is also influenced by steric effects. In the case of anisole, while both ortho and para positions are electronically favored, the larger size of the incoming electrophile and the methoxy group can lead to a preference for the less sterically hindered para position. frontiersin.org

Iodination of highly substituted and deactivated benzene rings, such as those containing two nitro groups, presents a significant challenge. researchgate.net Molecular iodine (I₂) itself is generally unreactive towards deactivated aromatic rings. libretexts.orgorgoreview.com Therefore, an oxidizing agent is required to generate a more potent electrophilic iodine species, often represented as I⁺. libretexts.orgorgoreview.com

Common reagents and systems for the iodination of deactivated aromatic compounds include:

Iodine in the presence of an oxidizing agent: Nitric acid, hydrogen peroxide, or copper salts can be used to oxidize I₂. libretexts.orgorgoreview.com

N-Iodosuccinimide (NIS): This reagent can be activated by strong acids like trifluoromethanesulfonic acid to halogenate deactivated aromatic rings. organic-chemistry.org

Selectfluor-activated iodine: Elemental iodine activated by Selectfluor™ (F-TEDA-BF₄) has been shown to be effective for the iodination of sterically hindered benzene derivatives. organic-chemistry.org

Silver salts: Silver salts like silver sulfate (B86663) can be used in conjunction with iodine to facilitate iodination. olemiss.edu

The choice of iodinating agent and conditions is crucial for achieving regioselectivity, especially on a polysubstituted ring. The position of iodination will be directed by the existing substituents. In a dinitro-methoxybenzene system, the iodine will substitute at the most electron-rich and sterically accessible position.

The introduction of the methoxy group can also be achieved via a nucleophilic aromatic substitution (SNAr) reaction. This strategy is particularly effective when the aromatic ring is highly activated by electron-withdrawing groups like nitro groups. wikipedia.org In this scenario, a precursor such as 1-chloro-2,4-dinitrobenzene (B32670) can be treated with a methoxide (B1231860) source, like sodium methoxide, to displace the chloride leaving group. scispace.com

The SNAr mechanism involves a two-step process:

Addition of the nucleophile: The methoxide ion attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate called a Meisenheimer complex. wikipedia.org The negative charge of this complex is delocalized by the electron-withdrawing nitro groups.

Departure of the leaving group: The leaving group (e.g., chloride) is expelled, and the aromaticity of the ring is restored.

The rate of SNAr reactions is highly dependent on the nature of the leaving group and the number and position of the activating nitro groups. wikipedia.orgresearchgate.net The presence of nitro groups ortho and para to the leaving group significantly accelerates the reaction. wikipedia.org

A potential synthetic route could therefore involve the dinitration of a suitable precursor, followed by iodination, and finally a nucleophilic aromatic substitution to introduce the methoxy group, or vice versa. For instance, 3,5-dinitroanisole (B1346779) can be prepared from 1,3,5-trinitrobenzene (B165232) by reaction with sodium methoxide. orgsyn.org

Optimized Reaction Conditions and Process Parameters for this compound Synthesis

The successful synthesis of this compound hinges on the careful optimization of reaction conditions to maximize yield and control regioselectivity. The interplay of temperature, solvent, catalysts, and reagents is critical throughout the synthetic sequence. beilstein-journals.org

Temperature: Temperature plays a crucial role in nitration reactions. While higher temperatures can increase the reaction rate, they can also lead to a decrease in selectivity and the formation of undesired by-products. chemeducator.org For instance, the nitration of p-anisaldehyde at lower temperatures yields a single product, whereas at higher temperatures, multiple by-products are formed. chemeducator.org Therefore, controlling the temperature is essential for achieving the desired dinitro substitution pattern without over-nitration or side reactions.

Solvent Systems: The choice of solvent can significantly impact the efficiency and selectivity of nitration and halogenation reactions.

In the nitration of anisole , the nature of the organic solvent in a two-phase system with nitric acid affects the ortho/para ratio of the products. rsc.orgresearchgate.net Nonpolar solvents tend to give a relatively constant ortho/para ratio, while polar solvents can cause considerable variation. researchgate.net

For the iodination of activated aromatic compounds , solvents like acetonitrile (B52724) are often employed. organic-chemistry.orgthieme-connect.com The use of hexafluoroisopropanol as a solvent has been shown to allow for mild and regioselective halogenation of a broad range of arenes. organic-chemistry.org

The following table summarizes the effect of different solvents on the nitration of anisole:

| Solvent | Ortho/Para Ratio | Conversion/Yield | Reference |

| Nonpolar (e.g., n-heptane, cyclohexane) | ~1.2 | Generally better conversion and yields | researchgate.net |

| Polar (e.g., carbon tetrachloride) | Varies considerably | Can be lower than nonpolar solvents | researchgate.net |

Data from research on the nitration of anisole, a related precursor.

Catalysts and Reagents in Nitration: The classic nitrating mixture of concentrated nitric and sulfuric acids is highly effective. The sulfuric acid acts as a catalyst to generate the nitronium ion. libretexts.org The concentration of the acids and their ratio can be adjusted to control the extent of nitration. For some substrates, alternative nitrating agents or catalysts might be employed to improve selectivity or use milder conditions. nih.gov

Catalysts and Reagents in Iodination: As previously mentioned, the iodination of a deactivated ring like dinitroanisole requires an activated iodine source.

The use of N-iodosuccinimide (NIS) with a catalytic amount of trifluoroacetic acid can achieve regioselective iodination under mild conditions. organic-chemistry.org

Thiourea catalysts have been used in the organocatalytic iodination of activated aromatic compounds with 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) as the iodine source. thieme-connect.com

Metallic nitrates in acetic acid have been shown to be effective for the iodination of aromatic rings with electron-donating groups, avoiding the need for strong acids. koreascience.kr

The following table provides examples of different iodination systems and their applications:

| Iodinating System | Substrate Type | Conditions | Reference |

| I₂ / Selectfluor™ | Sterically hindered alkyl benzenes | Mild conditions | organic-chemistry.org |

| N-Iodosuccinimide / Trifluoroacetic acid | Methoxy- or methyl-substituted aromatics | Mild, short reaction times | organic-chemistry.org |

| 1,3-diiodo-5,5-dimethylhydantoin (DIH) / Thiourea catalyst | Activated aromatic compounds | Acetonitrile solvent | thieme-connect.com |

| Iodine / Metallic Nitrate | Aromatics with electron-donating groups | Acetic acid, no strong acid | koreascience.kr |

Reagents in Methoxylation: In a nucleophilic aromatic substitution approach, the choice of the methoxide source and solvent is important. Sodium methoxide in methanol (B129727) is a common and effective system. orgsyn.org The concentration of the methoxide and the reaction temperature will influence the reaction rate.

By carefully selecting the synthetic route and optimizing these reaction parameters at each step, the efficient and regioselective synthesis of this compound can be achieved.

Control of Multiple Substitution in Polysubstituted Arenes

The regiochemical outcome of electrophilic aromatic substitution reactions is controlled by the directing effects of the substituents already present on the aromatic ring. These substituents can be broadly categorized as either activating or deactivating, and as either ortho, para-directing or meta-directing. libretexts.org

Activating Groups: These groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. They stabilize the carbocation intermediate (arenium ion) formed during the reaction. Most activating groups are ortho, para-directors.

Deactivating Groups: These groups withdraw electron density from the ring, making it less nucleophilic and less reactive. Most deactivating groups are meta-directors. Halogens are an exception, being deactivating yet ortho, para-directing.

When multiple substituents are present, the directing effects can be either reinforcing or conflicting. If they are in conflict, the more powerful activating group generally controls the position of the incoming electrophile. libretexts.org Steric hindrance can also play a significant role, with substitution being less likely at positions that are sterically crowded. khanacademy.org

The directing effects of the functional groups relevant to the synthesis of this compound are summarized in the table below.

Table 1: Directing Effects of Substituents

| Substituent | Chemical Formula | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| Methoxy | -OCH₃ | Strongly Activating | ortho, para |

| Nitro | -NO₂ | Strongly Deactivating | meta |

A plausible synthetic route to this compound involves the carefully controlled iodination of a dinitro-substituted anisole precursor. For instance, the synthesis could potentially start from 1-methoxy-3,5-dinitrobenzene. In the final iodination step, the directing effects of the substituents must be precisely managed. The strongly activating methoxy group directs the incoming electrophile to its ortho (positions 2 and 6) and para (position 4) positions. The two deactivating nitro groups direct incoming groups to the positions meta to themselves, which in this case are also positions 2, 4, and 6. Therefore, the directing effects of all three substituents are reinforcing, guiding the electrophilic iodine to these specific carbons. The challenge lies in achieving selective substitution at the C2 position over the C4 position, which may be influenced by reaction conditions and steric factors.

Elucidation of Reaction Mechanisms in the Formation of this compound

The formation of this compound involves a sequence of reactions, each with a distinct mechanism. The introduction of the nitro and iodo groups proceeds via electrophilic aromatic substitution (EAS), while the methoxy group could potentially be introduced via nucleophilic aromatic substitution (SNAr), depending on the chosen synthetic pathway.

Mechanistic Insights into Electrophilic Aromatic Nitration and Halogenation on Activated/Deactivated Rings

Electrophilic aromatic substitution is a fundamental mechanism in organic chemistry that involves the replacement of a proton on an aromatic ring with an electrophile. libretexts.org The process generally occurs in three steps:

Generation of a strong electrophile: For nitration, the highly electrophilic nitronium ion (NO₂⁺) is typically generated by reacting nitric acid (HNO₃) with a stronger acid, usually sulfuric acid (H₂SO₄). masterorganicchemistry.com For direct iodination, molecular iodine (I₂) is often too unreactive, so it is activated with an oxidizing agent or a Lewis acid to generate a more potent electrophilic species, such as the iodine cation (I⁺) or a polarized complex. libretexts.orgthieme-connect.deresearchgate.net

Nucleophilic attack and formation of a resonance-stabilized intermediate: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile. This step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation known as an arenium ion or sigma (σ) complex. This is typically the slow, rate-determining step of the reaction. masterorganicchemistry.com

Deprotonation to restore aromaticity: A weak base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the stable aromatic system. masterorganicchemistry.com

The presence of substituents on the ring significantly influences the rate and regioselectivity of the reaction by affecting the stability of the arenium ion intermediate.

Activated Rings: An electron-donating group like methoxy (-OCH₃) stabilizes the positive charge of the arenium ion, particularly when the attack is at the ortho or para positions. youtube.com This stabilization is achieved through resonance, where a lone pair of electrons on the oxygen atom can be delocalized into the ring, creating an additional, highly stable resonance structure where all atoms have a complete octet. youtube.com This lowers the activation energy and accelerates the reaction.

Deactivated Rings: Electron-withdrawing groups like nitro (-NO₂) and iodo (-I) destabilize the arenium ion, making the ring less reactive. The nitro group is a powerful deactivator and directs incoming electrophiles to the meta position. This is because attack at the ortho or para positions results in a resonance structure where the positive charge is placed on the carbon atom directly attached to the electron-withdrawing nitro group, which is highly energetically unfavorable. libretexts.org Attack at the meta position avoids this destabilizing arrangement.

Nucleophilic Aromatic Substitution Mechanisms for Methoxy Introduction

While electrophilic substitution is common, the introduction of a nucleophile like a methoxy group can also be achieved through nucleophilic aromatic substitution (SNAr), particularly on highly electron-deficient rings. wikipedia.org This mechanism is fundamentally different from EAS and requires specific conditions:

A highly electron-poor aromatic ring: The ring must be "activated" by the presence of one or more strong electron-withdrawing groups (such as -NO₂). masterorganicchemistry.combyjus.com

A good leaving group: A group that can depart with its electron pair, such as a halide (e.g., Cl, I), must be present on the ring. masterorganicchemistry.com

A strong nucleophile: The reacting species must be a potent nucleophile (e.g., sodium methoxide, NaOCH₃). byjus.com

The SNAr reaction proceeds via a two-step addition-elimination mechanism :

Addition: The nucleophile attacks the carbon atom bearing the leaving group. This is possible because the electron-withdrawing groups have made this carbon atom electrophilic. This step is typically rate-determining and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex . masterorganicchemistry.comlibretexts.org

Elimination: The leaving group departs, and the aromaticity of the ring is restored. masterorganicchemistry.com

The crucial feature of this mechanism is the stability of the Meisenheimer complex. The negative charge of this intermediate is delocalized across the aromatic system and, most importantly, onto the electron-withdrawing nitro groups positioned ortho and/or para to the site of attack. masterorganicchemistry.comlibretexts.org This delocalization effectively stabilizes the intermediate, making its formation possible. In the context of synthesizing this compound, if a precursor such as 2-iodo-5-chloro-1,3-dinitrobenzene were used, the methoxy group could be introduced by displacing the chloro group via this SNAr pathway.

Characterization of Key Reaction Intermediates and Transition States

The distinct mechanisms of electrophilic and nucleophilic aromatic substitution are characterized by unique, transient intermediates. The structure and stability of these intermediates dictate the course of the reaction.

Arenium Ion (σ-complex) in EAS: The key intermediate in electrophilic nitration and halogenation is the arenium ion. This is a positively charged, non-aromatic species in which one carbon atom of the ring is sp³-hybridized and bonded to both a hydrogen atom and the incoming electrophile. libretexts.org The positive charge is delocalized over the remaining five sp²-hybridized carbon atoms through resonance. The transition state leading to the formation of this intermediate has a high activation energy, making this the rate-limiting step. masterorganicchemistry.com The stability of the arenium ion is the primary factor determining the directing effects of substituents.

Meisenheimer Complex in SNAr: The hallmark of the addition-elimination SNAr mechanism is the Meisenheimer complex. This is a negatively charged, non-aromatic cyclohexadienyl anion. wikipedia.orglibretexts.org The carbon atom under attack becomes sp³-hybridized, being bonded to both the leaving group and the incoming nucleophile. The negative charge is delocalized across the π-system and is significantly stabilized by electron-withdrawing substituents at the ortho and para positions. masterorganicchemistry.com In some cases, these intermediates are sufficiently stable to be isolated and characterized spectroscopically, providing compelling evidence for the proposed two-step mechanism. libretexts.org

| Fate | Loses a proton (H⁺) to restore aromaticity. masterorganicchemistry.com | Expels a leaving group to restore aromaticity. masterorganicchemistry.com |

Reactivity Profiles and Chemical Transformations of 2 Iodo 5 Methoxy 1,3 Dinitrobenzene

Transformations Involving the Iodo Moiety

The iodine atom, being a good leaving group, is the primary site for several important synthetic transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. libretexts.org In the context of 2-iodo-5-methoxy-1,3-dinitrobenzene, the iodo group serves as an excellent handle for these transformations. The general order of reactivity for halogens in these reactions is I > Br > OTf > Cl > F. libretexts.org

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide. libretexts.org For this compound, a Suzuki-Miyaura coupling would involve its reaction with an arylboronic acid in the presence of a palladium catalyst and a base to form a biaryl compound. While specific examples with this compound are not prevalent in the searched literature, the general applicability of Suzuki coupling to aryl iodides is well-established. libretexts.orgresearchgate.net The reaction is tolerant of various functional groups, although the strong electron-withdrawing nature of the nitro groups might influence the reaction conditions required.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org The reaction of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, would yield an alkynylated dinitrobenzene derivative. libretexts.orgorganic-chemistry.org Vinyl iodides are highly reactive in Sonogashira couplings, and the principles extend to aryl iodides. wikipedia.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. While not as commonly applied to aryl iodides with multiple nitro groups in the available literature, the general mechanism involves the oxidative addition of the aryl iodide to a palladium(0) catalyst, followed by insertion of the alkene and subsequent β-hydride elimination.

| Reaction | Coupling Partner | Catalyst System | General Product |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base | Biaryl |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, Base | Arylalkyne |

| Heck | Alkene | Pd catalyst, Base | Arylated alkene |

The presence of two strong electron-withdrawing nitro groups on the benzene (B151609) ring significantly reduces the electron density of the aromatic system, making it susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orgnumberanalytics.com In this reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, iodine), forming a resonance-stabilized intermediate known as a Meisenheimer complex, before the leaving group is expelled. numberanalytics.com The nitro groups, particularly when positioned ortho and para to the leaving group, effectively stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.org

In this compound, the iodine is ortho and para to the two nitro groups, which strongly activates it towards nucleophilic displacement. Various nucleophiles, such as alkoxides, amines, and thiolates, can displace the iodide. For instance, reaction with sodium methoxide (B1231860) would be expected to yield 1,5-dimethoxy-2,4-dinitrobenzene. The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the specific substitution pattern on the benzene ring. researchgate.net

Reductive deiodination, the removal of the iodine atom and its replacement with a hydrogen atom, can be achieved using various reducing agents. This transformation can be useful for selectively removing a halogen when it is no longer needed in a synthetic sequence. Common reagents for this purpose include catalytic hydrogenation (e.g., H₂, Pd/C), metal/acid systems (e.g., Zn/HCl), and hydride reagents. The choice of reagent is crucial to avoid the simultaneous reduction of the nitro groups.

Reactions of the Nitro Functional Groups

The nitro groups are key to the reactivity of this compound, not only by activating the ring for nucleophilic attack but also by being susceptible to reduction.

The reduction of nitro groups to amines is a fundamental transformation in organic synthesis. In polynitro compounds like this compound, selective reduction of one nitro group over the other, or over the iodo group, can be a challenge. Various reagents and conditions have been developed for the chemoselective reduction of nitroarenes. organic-chemistry.org

Common methods for selective nitro reduction include:

Zinin Reduction: Using reagents like sodium sulfide (B99878) (Na₂S) or sodium hydrosulfide (B80085) (NaSH) in aqueous or alcoholic solutions. stackexchange.comechemi.com This method is known for its ability to selectively reduce one nitro group in dinitro compounds. stackexchange.com In substituted dinitroanilines, the least sterically hindered nitro group is often preferentially reduced. stackexchange.com For dinitrophenols and their ethers, a nitro group ortho to the hydroxy or alkoxy group is preferentially reduced. stackexchange.com

Catalytic Hydrogenation: Using catalysts like palladium, platinum, or nickel with hydrogen gas. The selectivity can be controlled by modifying the catalyst, solvent, and reaction conditions.

Metal-based Reductions: Reagents such as iron, zinc, or tin in acidic media are also effective. For instance, an Fe/CaCl₂ system can be used for the reduction of nitroarenes in the presence of sensitive functional groups like halogens. organic-chemistry.org

| Reagent/Method | Selectivity | Notes |

|---|---|---|

| Zinin Reduction (Na₂S, NaSH) | Often selective for one nitro group. stackexchange.comechemi.com | The least hindered nitro group or the one ortho to an alkoxy group is often preferentially reduced. stackexchange.com |

| Catalytic Hydrogenation (H₂, Pd/C) | Can be controlled by reaction conditions. | Risk of dehalogenation. |

| Metal/Acid (Fe/HCl, Zn/HCl) | Effective for nitro reduction. | Can be chemoselective. organic-chemistry.org |

As previously mentioned, the strong electron-withdrawing nature of the nitro groups deactivates the aromatic ring towards electrophilic aromatic substitution but strongly activates it towards nucleophilic aromatic substitution. numberanalytics.comquora.com This activation is a cornerstone of the chemistry of this compound. The presence of two nitro groups ortho and para to the iodine atom makes this position highly susceptible to attack by nucleophiles. nih.gov This allows for the introduction of a wide range of substituents at this position, making the compound a versatile building block in organic synthesis.

Reactivity at the Methoxy (B1213986) Substituent

The cleavage of the aryl-O-CH₃ bond in this compound to yield the corresponding phenol (B47542) is a challenging transformation that typically requires potent reagents. The extreme electron-withdrawing nature of the two nitro groups makes the aromatic ring electron-deficient, which can influence the conditions required for ether cleavage.

Standard methods for cleaving aromatic methyl ethers involve strong Lewis acids or nucleophilic reagents. nih.gov

Lewis Acids: Reagents such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃) are effective for demethylation. nih.gov The mechanism involves coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack on the methyl group by a halide ion.

Nucleophilic Agents: Strong nucleophiles like thiolates in aprotic solvents can also effect demethylation via an Sɴ2 mechanism on the methyl carbon. organic-chemistry.org

Acidic Hydrolysis: In some systems, concentrated hydrohalic acids (like HBr or HI) can cleave aryl ethers, although this often requires high temperatures. A system using acidic concentrated lithium bromide (ACLB) has been shown to be effective for cleaving various ether linkages, including aromatic methoxy groups, through a nucleophilic substitution mechanism where bromide ion attacks the protonated ether's methyl group. nih.gov

In the context of this compound, the choice of reagent is critical to avoid unwanted side reactions, particularly nucleophilic aromatic substitution at the carbon bearing the iodine or a nitro group. For instance, using a reagent system that is both a strong Lewis acid and a source of a potent nucleophile could lead to a mixture of products. A selective cleavage was observed in 2,6-dimethoxyphenol (B48157) during a Friedel-Crafts reaction, where complexation with AlCl₃ made the system highly electron-deficient and susceptible to cleavage. nih.gov

| Reagent Type | Example Reagent | General Conditions | Potential Outcome for this compound |

| Lewis Acid | Boron tribromide (BBr₃) | Anhydrous, aprotic solvent (e.g., CH₂Cl₂) | Demethylation to form 2-Iodo-5-hydroxy-1,3-dinitrobenzene. |

| Nucleophilic Agent | Sodium ethanethiolate (NaSEt) | Aprotic polar solvent (e.g., DMF) | Demethylation; potential for competing SɴAr. |

| Acidic System | HBr in Acetic Acid | High temperature | Demethylation; risk of ring degradation or SɴAr. |

| Specialized System | Acidic Concentrated LiBr | Moderate temperature (e.g., 110 °C) | Potentially selective demethylation via Sɴ2 attack on the methyl group. nih.gov |

This table is generated based on general principles of ether cleavage and may not represent experimentally verified outcomes for this specific compound.

The methoxy group is a powerful electron-donating group through resonance (+R effect), while being moderately electron-withdrawing through induction (-I effect). In aromatic systems, the resonance effect typically dominates, making the methoxy group an activating ortho-, para-director for electrophilic aromatic substitution.

However, in this compound, the aromatic ring is profoundly deactivated by the two potent electron-withdrawing nitro groups. This deactivation renders the ring highly resistant to electrophilic attack and instead strongly activates it toward nucleophilic aromatic substitution (SɴAr). masterorganicchemistry.comyoutube.com

In the context of SɴAr, the electronic influence of the methoxy group is more nuanced. Electron-donating groups generally decrease the rate of SɴAr by destabilizing the negatively charged Meisenheimer complex intermediate. libretexts.org The position of the methoxy group is crucial:

It is meta to the iodine atom (C1) and the C3-nitro group.

It is ortho to the C5-nitro group.

Chemoselectivity and Regioselectivity in Multi-Functionalized Aromatic Systems

Chemoselectivity (which functional group reacts) and regioselectivity (at which position reaction occurs) are central to understanding the chemistry of this compound. The molecule possesses three distinct types of reactive sites for substitution: the C-I bond, the C-NO₂ bonds, and the O-CH₃ bond.

The most probable reaction pathway for this electron-deficient system is nucleophilic aromatic substitution (SɴAr). The rate of SɴAr is highly dependent on two factors: the presence of strong electron-withdrawing groups and the nature of the leaving group. libretexts.org

Activation: The two nitro groups provide powerful activation for SɴAr by stabilizing the anionic Meisenheimer intermediate. youtube.com This activation is strongest for positions ortho and para to the nitro groups. The iodine at C2 is ortho to the C1-nitro group and para to the C3-nitro group, making it a prime site for nucleophilic attack.

Leaving Group Ability: The relative ability of a group to depart as a stable anion is critical. In SɴAr, the general leaving group trend is I⁻ > Br⁻ > Cl⁻ > F⁻, and all are typically better leaving groups than NO₂⁻.

This leads to a clear prediction for regioselectivity: nucleophilic attack will preferentially occur at the C2 position, leading to the displacement of the iodide ion. Reactions with nucleophiles such as alkoxides, amines, or thiolates would be expected to yield 2-substituted-5-methoxy-1,3-dinitrobenzene derivatives.

While displacement of a nitro group is also possible, it is generally less favorable than displacement of a halogen, unless influenced by specific factors like the nucleophile or solvent system. researchgate.net For instance, hard nucleophiles may favor substitution of a nitro group under certain conditions. Cleavage of the methoxy group, as discussed previously, requires much harsher, specific conditions and is unlikely to compete with SɴAr under typical nucleophilic substitution conditions.

| Reactive Site | Position | Activating Groups | Leaving Group | Predicted Reactivity with Nucleophiles |

| C-I | C2 | ortho-NO₂, para-NO₂ | I⁻ (Excellent) | Most Favorable Site. High activation and excellent leaving group. |

| C-NO₂ | C1 | ortho-I, para-NO₂ | NO₂⁻ (Fair) | Possible, but less favorable than C-I substitution. |

| C-NO₂ | C3 | para-I, ortho-NO₂ | NO₂⁻ (Fair) | Possible, but less favorable than C-I substitution. |

| C-OCH₃ | C5 | ortho-NO₂ | ⁻OCH₃ (Poor) | Substitution at this position is highly unlikely. |

This table provides a predictive analysis based on established principles of nucleophilic aromatic substitution.

Advanced Spectroscopic and Structural Characterization of 2 Iodo 5 Methoxy 1,3 Dinitrobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 2-Iodo-5-methoxy-1,3-dinitrobenzene, a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments would provide an unambiguous assignment of all proton and carbon signals.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to be relatively simple, displaying signals for the two aromatic protons and the three methoxy (B1213986) protons.

Aromatic Protons (H-4 and H-6): These two protons are in different chemical environments. H-6 is situated between a nitro group and an iodo group, while H-4 is between a nitro group and a methoxy group. Due to the strong electron-withdrawing and deshielding nature of the nitro groups, these protons would appear significantly downfield, likely in the range of 8.0-9.0 ppm. They are meta to each other, so direct spin-spin coupling (³J) would be absent. However, a small four-bond coupling (⁴J, typically 2-3 Hz) might be observed, causing each signal to appear as a narrow doublet. wisc.edu

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are not coupled to other protons, so they would produce a sharp singlet. The typical chemical shift for an aromatic methoxy group is around 3.8-4.0 ppm.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would show seven distinct signals, one for each carbon atom in the molecule, as there are no elements of symmetry. The chemical shifts are predicted based on the additive effects of the various substituents on the benzene (B151609) ring. The nitro groups cause a strong deshielding effect (shift to higher ppm) on the carbons they are attached to (C-1, C-3) and a shielding effect on the ortho and para positions. The iodine atom has a unique effect, causing a very strong shielding (shift to lower ppm) of the carbon it is directly bonded to (C-2), a phenomenon known as the "heavy atom effect."

Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 8.0 - 8.5 | Doublet (d) | ⁴J ≈ 2-3 |

| H-6 | 8.5 - 9.0 | Doublet (d) | ⁴J ≈ 2-3 |

| -OCH₃ | 3.9 - 4.1 | Singlet (s) | N/A |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-1 | 148 - 152 | Attached to NO₂, deshielded |

| C-2 | 90 - 95 | Attached to I, strong shielding (heavy atom effect) |

| C-3 | 148 - 152 | Attached to NO₂, deshielded |

| C-4 | 120 - 125 | Aromatic CH |

| C-5 | 160 - 165 | Attached to OCH₃, deshielded |

| C-6 | 125 - 130 | Aromatic CH |

| -OCH₃ | 56 - 60 | Methoxy carbon |

Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D spectra. libretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled. libretexts.org In this compound, a cross-peak would be expected between the H-4 and H-6 signals, confirming their four-bond meta-coupling. The absence of other correlations would confirm the isolated nature of the aromatic spin system and the methoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond correlation). It would show cross-peaks connecting the H-4 signal to the C-4 signal, H-6 to C-6, and the methoxy proton singlet to the methoxy carbon signal. This allows for the unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for elucidating the complete structure, as it shows correlations between protons and carbons over two to three bonds (and sometimes four). youtube.com Key expected correlations for this compound would include:

The methoxy protons correlating to C-5 (two bonds, ²J) and potentially C-4 and C-6 (three bonds, ³J).

H-4 correlating to C-2, C-6 (three bonds, ³J) and C-3, C-5 (two bonds, ²J).

H-6 correlating to C-2, C-4 (three bonds, ³J) and C-1, C-5 (two bonds, ²J). These long-range correlations would definitively piece together the substitution pattern on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, irrespective of whether they are bonded. A key NOESY correlation would be expected between the methoxy protons and the H-4 and H-6 protons, confirming their spatial proximity on the ring. This is particularly useful for establishing the relative positions of substituents.

The structure of this compound presents interesting features for more detailed NMR analysis.

Long-Range Coupling: The coupling between H-4 and H-6 (⁴JHH) is a classic example of long-range meta-coupling in a benzene ring. nih.gov Furthermore, long-range heteronuclear couplings, such as from the methoxy protons to C-4 and C-6 (³JCH), are vital for HMBC analysis. Long-range couplings to the nitrogen atoms of the nitro groups (e.g., ³JNH or ⁴JNH) could also be investigated using specialized 1H-15N HMBC experiments, providing further structural confirmation. northwestern.edu

Conformational Dynamics: The methoxy group is not fixed in a single position; it can rotate around the C-5 to oxygen single bond. However, the presence of bulky ortho-substituents (the nitro group at C-1 via C-6, and the iodo group at C-2) can create steric hindrance, potentially leading to a preferred conformation where the methyl group is oriented away from the most hindered side. This restricted rotation can sometimes be observed by variable temperature NMR studies. In some sterically hindered aromatic compounds, out-of-plane methoxy groups can lead to unusual ¹³C chemical shifts for the methoxy carbon, often deshielded to around 62 ppm compared to the typical value of ~56 ppm for a planar methoxy group. nih.govresearchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Structure

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups. ijsr.net

The spectrum of this compound would be dominated by the strong and characteristic vibrations of its nitro and methoxy functional groups.

Nitro Group (NO₂): Aromatic nitro compounds display two very strong and easily identifiable stretching vibrations in the IR spectrum. researchgate.net

Asymmetric Stretch (νas): A very strong band typically appears in the region of 1500–1560 cm⁻¹.

Symmetric Stretch (νs): A strong band is expected between 1330–1390 cm⁻¹. researchgate.net The presence of two nitro groups in the molecule would likely result in intense and possibly broad absorptions in these regions. Deformation modes for the nitro group (scissoring, wagging, twisting) appear at lower frequencies.

Methoxy Group (-OCH₃): The methoxy group has several characteristic vibrations.

C-H Stretching: Symmetric and asymmetric stretches of the methyl C-H bonds are found in the 2850–3000 cm⁻¹ region.

C-O Stretching: The aromatic ether C-O stretch typically gives rise to a strong band between 1200–1275 cm⁻¹ (asymmetric stretch) and a weaker band near 1000-1050 cm⁻¹ (symmetric stretch).

Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | C-H Stretch | 3050 - 3150 | Medium-Weak |

| Methoxy C-H | C-H Stretch | 2850 - 3000 | Medium |

| Aromatic C=C | C=C Ring Stretch | 1580 - 1610, 1450 - 1500 | Medium-Variable |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 | Very Strong |

| Nitro (NO₂) | Symmetric Stretch | 1330 - 1390 | Strong |

| Methoxy (C-O) | Asymmetric C-O-C Stretch | 1200 - 1275 | Strong |

| Aromatic C-H | Out-of-Plane Bend | 800 - 900 | Strong |

| C-I | C-I Stretch | 500 - 600 | Medium-Weak |

The vibrations of the benzene ring itself provide structural information.

Aromatic C=C Stretching: Bands of variable intensity appear in the 1450–1610 cm⁻¹ region. thieme-connect.de These are characteristic of the aromatic skeleton.

C-H Bending: In-plane C-H bending vibrations occur in the 1000–1300 cm⁻¹ region. More diagnostically useful are the strong out-of-plane (oop) C-H bending vibrations, which appear between 675–900 cm⁻¹. orgchemboulder.com The position of these strong bands is highly characteristic of the substitution pattern on the ring. For the 1,2,3,5-tetrasubstituted pattern of this compound, with two adjacent free hydrogens (H-4 and H-6), a strong band would be expected in the 800-850 cm⁻¹ region.

Substituent Effects: The electron-withdrawing nitro groups and the electron-donating methoxy group influence the electronic distribution and bond strengths within the ring, which in turn affects the frequencies and intensities of the ring's vibrational modes. The C-I stretch is expected at low wavenumbers, typically in the 500-600 cm⁻¹ range, and may be weak in the IR spectrum but potentially stronger in the Raman spectrum. Theoretical calculations using Density Functional Theory (DFT) are often employed to precisely assign these complex vibrational modes by correlating experimental spectra with computed frequencies. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Pathways

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of organic compounds. For this compound, this analysis would confirm its elemental composition and provide insights into its chemical stability and bonding.

High-resolution mass spectrometry (HRMS) would be employed to determine the precise molecular mass of this compound. This technique is sensitive enough to distinguish between compounds with the same nominal mass but different elemental compositions. The calculated exact mass for this compound (C₇H₅IN₂O₅) is 323.9247 g/mol . An experimental HRMS measurement would be expected to yield a value extremely close to this theoretical mass, thereby validating the compound's elemental formula.

For comparison, the related compound 1-Iodo-2-methoxy-5-methyl-3-nitrobenzene (C₈H₈INO₃) has a calculated exact mass of 292.9549 Da. nih.gov

Table 1: Calculated Mass Properties for this compound and Related Compounds

| Compound Name | Molecular Formula | Calculated Molecular Weight ( g/mol ) | Calculated Exact Mass (Da) |

| This compound | C₇H₅IN₂O₅ | 323.96 | Data not available |

| 1-Iodo-2-methoxy-5-methyl-3-nitrobenzene | C₈H₈INO₃ | 293.06 | 292.95489 |

| 1-Methoxy-2,4-dinitrobenzene | C₇H₆N₂O₅ | 198.13 | 198.02767 |

| 2-Iodo-1,3-dinitrobenzene | C₆H₃IN₂O₄ | 294.00 | Data not available |

Data sourced from computational predictions and public chemical databases. nih.govnist.govscbt.com

The mass spectrum of this compound would exhibit a characteristic isotopic pattern due to the presence of iodine, which exists as a single stable isotope (¹²⁷I). The molecular ion peak (M⁺) would be observed at m/z corresponding to the compound's molecular weight.

Electron ionization (EI) would likely induce predictable fragmentation pathways. Key fragmentation steps would involve the loss of the nitro groups (-NO₂) and the methoxy group (-OCH₃), as well as the iodine atom (-I). Common fragments would be expected, such as [M-NO₂]⁺, [M-2NO₂]⁺, [M-OCH₃]⁺, and the cleavage of the C-I bond. For example, in the mass spectrum of 1-methoxy-2,4-dinitrobenzene, fragmentation involves the loss of nitro groups. nist.gov Analysis of these fragmentation patterns is crucial for confirming the connectivity of the atoms within the molecule.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Although a crystal structure for this compound is not publicly available, analysis of related structures provides insight into the expected interactions. The crystal packing would likely be governed by a combination of weak intermolecular forces.

Precise measurements of bond lengths, bond angles, and dihedral angles would be obtained from a single-crystal X-ray diffraction experiment. These parameters would reveal the effects of the sterically demanding and electron-withdrawing substituents on the geometry of the benzene ring.

In 2-Iodo-1,3-dimethoxybenzene, the C—I bond length is reported as 2.090 (5) Å. nih.gov The presence of two ortho-substituents to a methoxy group, as seen in 1,3,5-trichloro-2-methoxybenzene, can cause the methoxy group to rotate out of the plane of the aromatic ring, with a reported dihedral angle of 84.11 (13)°. nih.gov A similar out-of-plane rotation of the methoxy group would be expected for this compound due to the steric hindrance from the adjacent iodo and nitro groups. The nitro groups themselves may also be slightly twisted out of the benzene ring plane.

Table 2: Representative Crystallographic Data from Related Compounds

| Compound | Parameter | Value |

| 2-Iodo-1,3-dimethoxybenzene | C—I Bond Length | 2.090 (5) Å |

| I—C—C Angle | 119.5 (2) ° | |

| C—H···π Interaction Length | 3.824 (9) Å | |

| C—I···π Interaction Distance | 3.695 (2) Å | |

| 1,3,5-Trichloro-2-methoxybenzene | C(Ar)—O—C(H₃) Bond Angle | 114.60 (15) ° |

| Methoxy Dihedral Angle | 84.11 (13) ° |

Data sourced from published crystal structures. nih.govnih.gov

This structural information is fundamental to understanding the compound's reactivity, physical properties, and potential applications in materials science or as a synthetic intermediate.

Computational and Theoretical Investigations of 2 Iodo 5 Methoxy 1,3 Dinitrobenzene

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the electronic nature and stability of a molecule.

Density Functional Theory (DFT) is a robust method for predicting the three-dimensional arrangement of atoms (ground state geometry) and the total electronic energy of a molecule. For 2-Iodo-5-methoxy-1,3-dinitrobenzene, DFT calculations would involve optimizing the molecular structure to find the lowest energy conformation. This would provide precise bond lengths, bond angles, and dihedral angles. Such calculations have been performed for similar nitroaromatic compounds, revealing how substituents influence the geometry of the benzene (B151609) ring. For instance, studies on dinitrobenzene derivatives often show slight distortions from a perfect hexagonal ring due to the electronic and steric effects of the nitro groups.

A hypothetical data table for the optimized ground state geometry of this compound, as would be generated by a DFT study (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set), is presented below.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Value |

|---|---|

| C1-C2 Bond Length (Å) | Value |

| C2-C3 Bond Length (Å) | Value |

| C1-I Bond Length (Å) | Value |

| C5-O Bond Length (Å) | Value |

| C-N Bond Length (Å) | Value |

| C1-C2-C3 Bond Angle (°) | Value |

| O-C5-C4 Bond Angle (°) | Value |

Note: The values in this table are placeholders and would need to be determined by actual DFT calculations.

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. For this compound, an MEP analysis would likely show regions of negative potential (in red) around the oxygen atoms of the nitro and methoxy (B1213986) groups, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (in blue) would be expected around the hydrogen atoms of the benzene ring. The iodine atom would also present a region of interest, potentially exhibiting dual character (a region of positive potential known as a sigma-hole). This analysis is crucial for understanding intermolecular interactions. DFT and MEP analyses on other halogenated nitroaromatic compounds have provided significant insights into their reactivity and potential as building blocks in synthesis.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict spectroscopic data, which can then be compared with experimental results for validation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predicted shifts can be correlated with experimentally obtained spectra to confirm the molecular structure and assign specific resonances to individual atoms. Similar studies on substituted benzenes have shown good agreement between calculated and experimental NMR data.

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C1 | Value | Value |

| C2 | Value | Value |

| C3 | Value | Value |

| C4 | Value | Value |

| C5 | Value | Value |

| C6 | Value | Value |

Note: The values in this table are placeholders and would require both computational prediction and experimental measurement.

Theoretical vibrational frequency analysis, typically performed using DFT, can predict the infrared (IR) and Raman spectra of a molecule. For this compound, this would involve calculating the frequencies of the fundamental vibrational modes, such as the symmetric and asymmetric stretching of the nitro groups, C-H stretching, and C-I stretching. These calculated frequencies, often scaled to correct for systematic errors, can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational bands. Vibrational analyses of nitrobenzene (B124822) and its derivatives have been successfully carried out using these methods.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the energy profile of a reaction pathway, including the identification of transition states. For this compound, one could investigate its synthesis, for example, the nitration of an iodinated anisole (B1667542) precursor. Theoretical modeling could identify the transition state structures for electrophilic aromatic substitution, providing insights into the regioselectivity of the reaction (i.e., why the nitro groups are positioned at the 1 and 3 positions relative to the iodo and methoxy groups). Such studies on electrophilic aromatic substitution have provided a deeper understanding of the factors controlling the reaction outcome. lkouniv.ac.inmasterorganicchemistry.com

Potential Energy Surface Mapping for Synthetic and Transformational Pathways

The exploration of a molecule's potential energy surface (PES) is a cornerstone of computational chemistry, offering a map of the energy of a system as a function of its geometry. longdom.org This allows for the identification of stable isomers, transition states, and the energetic barriers between them, which are crucial for understanding reaction mechanisms and predicting synthetic outcomes. longdom.orgresearchgate.net

For a molecule like this compound, the PES would be particularly complex due to the multiple substituents. The synthesis of such a compound would likely involve electrophilic aromatic substitution, specifically nitration. Computational studies on the nitration of benzene have shown that the process involves the formation of key intermediates, such as the nitronium ion (NO₂⁺) and a σ-complex. eurjchem.com Density Functional Theory (DFT) calculations have been employed to determine the energy barriers for these steps. For instance, the generation of the nitronium ion from mixed acids has a calculated activation energy of 18-22 kcal/mol, and the subsequent electrophilic addition to benzene has a lower barrier of approximately 7 kcal/mol. eurjchem.com

In the context of substituted benzenes, the substituents dramatically influence the PES. For the hydrolysis of 2,4-dinitroanisole (B92663) (DNAN), a close analog to the target molecule, ab initio molecular dynamics (AIMD) and DFT free energy simulations have been used to map the reaction pathways. acs.orgscilit.com These studies revealed that certain catalytic surfaces could lower the reaction barriers for hydrolysis by as much as 8 kcal/mol compared to the reaction in a homogeneous solution. acs.orgscilit.com This highlights the importance of the environment in modulating the potential energy landscape for transformations.

While specific energy values for the synthetic pathways of this compound are not readily found, the data from analogous systems suggest that the synthetic and transformational pathways would be characterized by a series of intermediates and transition states with activation energies influenced by the interplay of the iodo, methoxy, and dinitro groups.

Table 1: Illustrative Calculated Activation Energies for Related Reactions

| Reaction | Analogous System | Computational Method | Calculated Activation Energy (kcal/mol) |

| Nitronium Ion Generation | Mixed/Nitric Acid | DFT | 18 - 22 eurjchem.com |

| Electrophilic Addition | Benzene + NO₂⁺ | DFT | 7 eurjchem.com |

| Hydrolysis | 2,4-Dinitroanisole | AIMD/MM | Lowered by ~8 on catalytic surfaces acs.orgscilit.com |

This table presents data from analogous systems to infer the potential energetic landscape for reactions involving this compound.

Computational Studies of Regioselectivity and Stereoelectronic Effects

Regioselectivity, the preference for bond formation at one position over another, is a critical aspect of synthesizing substituted aromatic compounds. In the case of this compound, the final positioning of the nitro groups is directed by the existing iodo and methoxy substituents. DFT analysis of the dinitration of dialkoxybenzenes has provided significant insights into the governing factors of regioselectivity. nih.gov These studies suggest that the reaction mechanism can involve a single electron transfer (SET) process, and the regioselectivity is determined by the symmetry of the highest occupied molecular orbital (HOMO) of the aromatic system. nih.gov

For 1,2-dialkoxybenzenes, this leads to a high degree of regioselectivity, yielding a single dinitro product. nih.gov In contrast, for 1,4-dialkoxybenzenes, solvation effects play a more significant role, and the regioselectivity can be tuned by altering the solvent environment. nih.gov Given that this compound has a 1,3-disubstitution pattern of the initial functional groups (assuming a starting material like 3-iodoanisole), the directing effects of both the ortho-para directing methoxy group and the deactivating, weakly ortho-para directing iodo group would compete, leading to a complex regiochemical outcome that can be rationalized through computational analysis of the transition states.

Stereoelectronic effects, which describe how the electronic properties of substituents influence the stereochemistry of a molecule, are also computationally accessible. The interplay between the electron-donating methoxy group and the electron-withdrawing nitro and iodo groups will significantly affect the electron density distribution in the benzene ring and the geometry of the molecule. Cocrystallization studies on 2,4-dinitroanisole (DNAN) have shown that intermolecular interactions can force the functional groups to deviate from a planar conformation. nih.gov This indicates that both intramolecular electronic effects and intermolecular forces govern the final three-dimensional structure.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful tool to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. bohrium.com For a flexible molecule like this compound, with a rotatable methoxy group, MD simulations can reveal the preferred conformations and the energy barriers between them.

The conformational landscape of small drug-like molecules can be complex, with multiple stable conformations possible due to the flexibility of the molecule. nih.gov Computational methods like the MMFF94 force field can be used for energy minimization to find the most stable conformation. mdpi.com

MD simulations have been extensively used to study the properties of related energetic materials. For instance, simulations of 2,4-dinitroanisole (DNAN) have been used to predict its melting point and to understand its interactions in cocrystals. nih.govbohrium.com These simulations reveal that non-covalent interactions, particularly π-π stacking and hydrogen bonds, play a crucial role in the crystal packing and properties of dinitroaromatic compounds. nih.govrsc.org

In the case of this compound, MD simulations would be invaluable for understanding how the bulky iodo substituent and the polar methoxy and nitro groups influence the packing in the solid state and the solvation in different media. The simulations can provide quantitative data on intermolecular interaction energies, which are composed of electrostatic and dispersion components. Studies on dinitrobenzene have shown that C-H···O hydrogen bonds and stacking interactions are significant in the crystal structure. rsc.orgresearchgate.net Furthermore, the interaction of dinitrobenzene radical anions and dianions with alcohols has been studied computationally, highlighting the importance of hydrogen bonding. nih.gov

Table 2: Key Parameters from Molecular Dynamics Simulations of Analogous Systems

| System | Simulation Focus | Key Findings/Parameters |

| 2,4-Dinitroanisole (DNAN) | Cocrystallization | Changes in torsion angles, little effect on bond lengths. nih.gov |

| Dinitrobenzene Derivatives | Crystal Packing | Stacking interactions and C-H···O hydrogen bonds are primary structural motifs. rsc.org |

| Dinitrobenzene Anions + Alcohols | Intermolecular Interactions | Significant hydrogen bonding interactions observed. nih.gov |

This table summarizes findings from MD simulations of analogous compounds to predict the behavior of this compound.

Role of 2 Iodo 5 Methoxy 1,3 Dinitrobenzene As a Synthetic Intermediate and Building Block

Precursor in the Rational Design and Synthesis of Complex Organic Molecules

The multifunctionality of 2-iodo-5-methoxy-1,3-dinitrobenzene allows for its use in the stepwise and controlled synthesis of complex organic molecules, including polycyclic and heterocyclic frameworks, as well as precursors for advanced materials.

Dinitroaromatic compounds are well-established precursors for the synthesis of various heterocyclic systems. For instance, dinitrobenzene derivatives can undergo reductive cyclization reactions to form valuable nitrogen-containing heterocycles. While direct examples involving this compound are not extensively documented, the reactivity of analogous compounds suggests its potential in constructing complex scaffolds.

One notable application of dinitroaromatics is in the synthesis of carbazoles and related polycyclic structures. The synthesis of methoxy-substituted diindolo[3,2-b:2′,3′-h]carbazoles has been achieved starting from N-hexyl-2,7-dibromo-3,6-dinitro carbazole (B46965), a compound with a similar dinitro substitution pattern. rsc.org This suggests that this compound could serve as a precursor for the synthesis of functionalized carbazole derivatives, which are important motifs in materials science and medicinal chemistry.

Furthermore, palladium-catalyzed double reductive cyclization of 1,4-dialkenyl-2,3-dinitrobenzenes is a known method for preparing 1H,8H-pyrrolo[3,2-g]indoles, a class of polycyclic aromatic compounds. researchgate.net This highlights the utility of the dinitrobenzene core in constructing fused heterocyclic systems. The presence of the iodo and methoxy (B1213986) groups on this compound could allow for the synthesis of novel, functionalized pyrroloindole derivatives.

The synthesis of other important heterocyclic cores, such as phenoxazines and acridines, often involves the reaction of substituted aminophenols or anilines with activated aromatic systems. ptfarm.plnih.gov The reactive nature of this compound makes it a potential candidate for such transformations, leading to the formation of highly substituted heterocyclic compounds with potential applications in various fields.

The structural motifs accessible from this compound, particularly carbazole and its derivatives, are of significant interest in the field of materials science. Methoxy-substituted diindolocarbazoles, for example, have been investigated for their potential in organic electronics due to their photophysical and electrochemical properties. rsc.org These compounds can exhibit bright photoluminescence, with emission colors tunable by the substitution pattern. rsc.org The synthesis of such materials often relies on the step-economic assembly of the core structure from appropriately substituted precursors. rsc.org

The potential for this compound to act as a precursor to these advanced materials is significant. The methoxy group can enhance the solubility and influence the electronic properties of the final material, while the iodo- and dinitro- functionalities provide the necessary handles for the key bond-forming reactions in the synthetic sequence.

Development of Novel Synthetic Methodologies Utilizing this compound

The unique combination of functional groups in this compound makes it an ideal substrate for exploring and developing new synthetic methods, particularly in the areas of transition metal-catalyzed cross-coupling and green chemistry.

The iodo-substituent on the benzene (B151609) ring of this compound makes it a prime candidate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Table 1: Potential Transition Metal-Catalyzed Coupling Reactions of this compound

| Coupling Reaction | Reactant | Catalyst System (Typical) | Product Type |

| Suzuki Coupling | Aryl or vinyl boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl or vinyl-substituted dinitrobenzene |

| Heck Coupling | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | Alkenyl-substituted dinitrobenzene |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted dinitrobenzene |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand, Base | N-Aryl dinitroaniline derivative |

| Stille Coupling | Organostannane | Pd catalyst | Aryl or vinyl-substituted dinitrobenzene |

While specific studies detailing these reactions on this compound are limited, the principles of these coupling reactions are well-established for a wide range of aryl iodides. For instance, the Suzuki-Miyaura coupling is a versatile method for creating biaryl linkages, which are common in pharmaceuticals and organic materials. rsc.org The Heck reaction allows for the introduction of vinyl groups, and the Sonogashira coupling provides a route to aryl alkynes, which are valuable intermediates in organic synthesis.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis and derivatization of this compound and related compounds can be approached with these principles in mind. For example, the development of solvent-free reaction conditions or the use of more environmentally benign reagents are key areas of research.

One approach to greener synthesis is the use of mechanochemistry, where reactions are carried out by grinding solids together, often in the absence of a solvent. This method has been successfully applied to the iodination of pyrimidine (B1678525) derivatives. Another green approach involves the use of light to promote chemical reactions. For example, a light-promoted tandem coupling of nitroarenes with Grignard reagents has been developed for the synthesis of carbazoles, offering a milder alternative to traditional methods. rsc.org

The development of catalytic systems that are highly efficient and can be recycled is another important aspect of green chemistry. Research into catalysts for alcohol oxidation has shown that derivatives of 2-iodobenzamide (B1293540) can be highly reactive and environmentally benign. researchgate.net Specifically, a 5-methoxy derivative was found to be the most reactive, highlighting the potential for developing green catalytic applications based on the iodo-anisole scaffold present in this compound. researchgate.net

Structure-Reactivity Relationships in the Context of Highly Substituted Dinitrobenzene Derivatives

The reactivity of this compound is a direct consequence of the interplay between its various functional groups. The two nitro groups are strong electron-withdrawing groups, which significantly decrease the electron density of the benzene ring. This deactivation makes the ring susceptible to nucleophilic aromatic substitution (SNAAr) reactions. The leaving group in such reactions is typically one of the nitro groups or another substituent that can be displaced by a strong nucleophile.

The methoxy group, being an electron-donating group, can influence the regioselectivity of these reactions. It directs incoming electrophiles to the ortho and para positions, although the strong deactivating effect of the nitro groups generally disfavors electrophilic aromatic substitution. In the context of nucleophilic attack, the methoxy group can also affect the stability of the Meisenheimer complex intermediate, thereby influencing the reaction rate.

The iodine atom is a good leaving group in transition metal-catalyzed cross-coupling reactions due to the relatively weak carbon-iodine bond. The electronic environment created by the nitro and methoxy groups can also modulate the reactivity of the C-I bond towards oxidative addition to a low-valent metal center, which is the initial step in many cross-coupling catalytic cycles.

Future Directions and Emerging Research Avenues for 2 Iodo 5 Methoxy 1,3 Dinitrobenzene

Exploration of Undiscovered Synthetic Routes and Chemical Transformations

The current synthetic routes to 2-Iodo-5-methoxy-1,3-dinitrobenzene, while established, may not be the most efficient or sustainable. Future research will likely focus on the development of novel synthetic strategies that offer improved yields, reduced reaction times, and milder conditions. One potential avenue is the late-stage functionalization of more readily available precursors. For instance, the development of selective C-H iodination or nitration methods for substituted anisoles could provide a more direct route to the target molecule.

Furthermore, the reactivity of the functional groups on the this compound ring is a fertile ground for discovering new chemical transformations. The presence of the iodine atom, for example, makes it a prime candidate for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions would allow for the introduction of a wide range of substituents at the 2-position, leading to novel derivatives with potentially interesting electronic and steric properties.

| Potential Transformation | Reagents/Conditions | Potential Product Class |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 2-Aryl-5-methoxy-1,3-dinitrobenzene derivatives |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 2-Alkynyl-5-methoxy-1,3-dinitrobenzene derivatives |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | N-substituted 2-amino-5-methoxy-1,3-dinitrobenzene derivatives |

| Stille Coupling | Organostannane, Pd catalyst | 2-Alkyl/Aryl-5-methoxy-1,3-dinitrobenzene derivatives |

The selective reduction of one of the nitro groups is another area of interest. Achieving selectivity in the presence of two nitro groups at different steric environments (one flanked by iodo and methoxy (B1213986) groups, the other by a methoxy group and a hydrogen) is a significant challenge. Success in this area would provide access to a new class of nitro-amino compounds that could serve as valuable building blocks for dyes, pharmaceuticals, and materials.

Advanced Computational Methodologies for Predicting Novel Reactivity and Properties

The use of computational chemistry is set to revolutionize the study of complex molecules like this compound. Advanced computational methods can provide deep insights into the molecule's electronic structure, reactivity, and potential applications, often guiding and accelerating experimental work.

Quantitative Structure-Activity Relationship (QSAR) models, for instance, can be developed to predict the biological activity or toxicity of derivatives of this compound. mdpi.comnih.gov By correlating molecular descriptors with observed activities, these models can help in the rational design of new compounds with desired properties. Machine learning and deep learning algorithms are becoming increasingly powerful in this domain, capable of handling large datasets and identifying subtle structure-activity relationships. nih.gov

Density Functional Theory (DFT) calculations can be employed to predict a variety of molecular properties, including:

Electron density distribution: To identify sites susceptible to nucleophilic or electrophilic attack.

Frontier molecular orbital energies (HOMO-LUMO gap): To predict electronic transitions and potential applications in optoelectronics.

Reaction mechanisms: To elucidate the pathways of known and novel transformations, helping to optimize reaction conditions.

These computational tools can be particularly valuable for predicting the outcomes of reactions on such a sterically hindered and electronically complex molecule, saving significant time and resources in the laboratory. wustl.edu

| Computational Method | Application to this compound | Predicted Outcome/Insight |

| QSAR | Predicting mutagenicity or toxicity of derivatives | Hazard assessment and guidance for safer compound design. nih.govuss.cl |

| Machine/Deep Learning | High-throughput screening of virtual compound libraries | Rapid identification of derivatives with desired properties. nih.gov |

| Density Functional Theory (DFT) | Calculation of electrostatic potential and bond dissociation energies | Prediction of regioselectivity in functionalization reactions. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of this compound and its subsequent functionalization often involve hazardous reagents and intermediates, such as strong acids and nitrating agents. Flow chemistry offers a safer, more efficient, and scalable alternative to traditional batch synthesis. soci.orgbeilstein-journals.org The use of microreactors allows for precise control over reaction parameters like temperature, pressure, and stoichiometry, which can lead to higher yields and purities.

An automated synthesis platform could be developed for the continuous production of this compound. dtu.dkbeilstein-journals.org Such a system would integrate reaction, work-up, and purification steps into a seamless workflow. This approach not only enhances safety and efficiency but also facilitates the rapid generation of a library of derivatives for screening purposes. researchgate.net

Hypothetical Automated Synthesis Workflow:

Reagent Pumping: Precise pumping of starting materials and reagents into the flow reactor.

Mixing and Reaction: Controlled mixing and reaction in a microreactor coil with precise temperature control.

In-line Analysis: Integration of analytical techniques like IR or UV-Vis spectroscopy for real-time reaction monitoring. dtu.dk

Quenching and Extraction: Automated quenching of the reaction and liquid-liquid extraction to remove byproducts.

Purification: In-line purification using techniques like solid-phase extraction or preparative chromatography.

Product Collection: Automated collection of the purified product.

This level of automation would accelerate the exploration of the chemical space around this compound and its derivatives.

Challenges and Opportunities in the Synthesis and Functionalization of Sterically Hindered Aromatic Systems

The sterically congested nature of this compound presents both significant challenges and exciting opportunities. The bulky iodine atom and the two adjacent nitro groups create considerable steric hindrance around the aromatic ring, which can impede the approach of reagents and lower reaction rates.

Challenges:

Reduced Reactivity: Steric hindrance can make it difficult to achieve high conversions in functionalization reactions.

Regioselectivity Issues: Directing incoming substituents to a specific position can be challenging due to the crowded environment.

Difficult Purification: The presence of multiple functional groups and potential side products can complicate the purification of desired compounds.

Opportunities:

Novel Molecular Architectures: Overcoming these steric challenges can lead to the synthesis of unique, highly functionalized molecules with novel three-dimensional structures.

Development of New Catalytic Systems: The need to functionalize sterically hindered positions can drive the development of new, more active, and selective catalysts.

Probing Reaction Mechanisms: Studying reactions on these sterically encumbered substrates can provide fundamental insights into the interplay of steric and electronic effects in chemical reactivity.

Future research will likely focus on the use of highly active catalysts, such as those based on palladium or other transition metals with tailored ligands, to overcome the steric barriers. Additionally, the exploration of reaction conditions, such as high pressure or microwave irradiation, may provide pathways to previously inaccessible derivatives. The successful synthesis and functionalization of sterically hindered aromatic systems like this compound will continue to be a testament to the ingenuity and advancement of modern synthetic chemistry.

Q & A

What are the recommended methods for synthesizing 2-Iodo-5-methoxy-1,3-dinitrobenzene in laboratory settings? (Basic)

Answer: Synthesis typically involves sequential nitration and halogenation. Begin with a methoxy-substituted benzene derivative. Perform nitration using mixed acid (HNO₃/H₂SO₄) at 0–5°C to achieve the 1,3-dinitro configuration. Subsequent iodination employs iodine monochloride (ICl) in a non-polar solvent (e.g., CCl₄) under reflux. Monitor reaction progress via TLC or HPLC to optimize yields (60–75% in analogous procedures). The electron-withdrawing nitro groups direct iodination to the para position relative to the methoxy group .

Which spectroscopic and analytical techniques are most effective for characterizing this compound? (Basic)

Answer: Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons influenced by nitro and iodine groups).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (m/z 324.029 for C₇H₅IN₂O₅) and fragmentation patterns.

- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and intermolecular interactions.

- IR Spectroscopy : Identify nitro (1520–1350 cm⁻¹) and methoxy (2850–2950 cm⁻¹) functional groups .

What safety protocols are critical when handling this compound? (Basic)

Answer:

- Engineering Controls : Use fume hoods with ≥100 fpm face velocity to avoid inhalation.

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats.

- Storage : Store in amber glass at 2–8°C under inert gas (Ar/N₂) to prevent photodegradation and moisture absorption.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

How do electron-withdrawing substituents influence the reactivity of this compound in nucleophilic aromatic substitution? (Advanced)